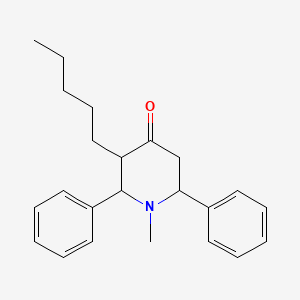

1-Methyl-3-pentyl-2,6-diphenylpiperidin-4-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

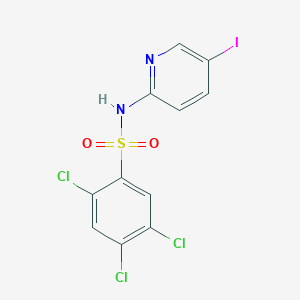

“1-Methyl-3-pentyl-2,6-diphenylpiperidin-4-one” is a chemical compound with the molecular formula C23H29NO . It is a solid substance at room temperature . The compound is not currently widely available, and its specific applications are not well-documented in the literature .

Synthesis Analysis

Piperidones, such as “this compound”, are of particular interest due to their unique biochemical properties. They serve as precursors to the piperidine ring, which is a ubiquitous moiety in many alkaloid natural products and drug candidates . In general, piperidones are prepared from a domino reaction of aldehyde, ketone, and ammonium acetate in alcohol by reflux heating on a water bath for several hours .

Molecular Structure Analysis

The molecular structure of “this compound” is characterized by a piperidin-4-one ring with methyl and pentyl substituents . The exact structure and conformation of this compound would require further analysis using techniques such as X-ray crystallography or NMR spectroscopy.

Physical And Chemical Properties Analysis

“this compound” is a solid substance at room temperature . Its exact physical and chemical properties, such as melting point, boiling point, solubility, and stability, would require further experimental determination.

Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Studies

Synthesis and Characterization : The compound 1-Methyl-3-pentyl-2,6-diphenylpiperidin-4-one has been used in the synthesis of various derivatives, such as 3t-pentyl-2r,6c-diphenylpiperidin-4-one picrates. These derivatives were synthesized and characterized using elemental analysis, FT-IR, NMR, and single crystal XRD analysis (Savithiri et al., 2014).

Crystal Structure Analysis : Studies involving the crystal structure and Hirshfeld surface analysis of similar compounds, like 3-(Hydroxymethyl)-3-methyl-2,6-diphenylpiperidin-4-one, have been conducted. This includes analysis of molecular interactions such as hydrogen bonding in these compounds (Gümüş et al., 2022).

Spectroscopic and Computational Studies

Vibrational and Quantum Chemical Analysis : The related compound 3-methyl-2,6-diphenylpiperidin-4-one (MDPO) has been characterized using quantum chemical calculations and spectral techniques. This includes analysis using FT-IR, FT-Raman, and UV techniques, as well as molecular geometries and spectroscopic data obtained from HF and B3LYP levels using density functional theory (Venkatachalam, 2015).

Spectroscopic Characterization of Derivatives : Another study focuses on the spectroscopic characterization (FT-IR, NMR, XRD) and computational studies of chloroacetyl chloride incorporated 3t-butyl-2r,6c-diphenyl/di(thiophen-2-yl)piperidin-4-ones. It includes analysis of the molecular design and optoelectronic properties using Density Functional Theory (DFT) (Doss et al., 2020).

Biological and Pharmacological Studies

Antimicrobial Activity : Some derivatives of this compound, like 3t-pentyl-2r,6c-diphenylpiperidin-4-one thiosemicarbazones, have been synthesized and shown to exhibit significant antibacterial and antifungal activities against various strains (Savithiri et al., 2014).

Proteasomal Inhibition in Cancer Cells : Related compounds like 1,3-diphenylpropen-1-one based derivatives have been investigated for their potential in inhibiting proteasomal activity, particularly in human papilloma virus-positive cervical cancer cells (Bazzaro et al., 2011).

Zukünftige Richtungen

The future directions for research on “1-Methyl-3-pentyl-2,6-diphenylpiperidin-4-one” could include further exploration of its synthesis, characterization, and potential applications. Given its structural similarity to other biologically active piperidones, it may have potential as a precursor for the synthesis of new pharmaceuticals or other bioactive compounds .

Eigenschaften

IUPAC Name |

1-methyl-3-pentyl-2,6-diphenylpiperidin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H29NO/c1-3-4-7-16-20-22(25)17-21(18-12-8-5-9-13-18)24(2)23(20)19-14-10-6-11-15-19/h5-6,8-15,20-21,23H,3-4,7,16-17H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZWDNWGOALGHNY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC1C(N(C(CC1=O)C2=CC=CC=C2)C)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H29NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(1H-benzo[d]imidazol-1-yl)-1-(4-((3-chloropyridin-4-yl)oxy)piperidin-1-yl)ethanone](/img/structure/B2955807.png)

![[3-(4-Propan-2-ylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2955811.png)

![4-{[(5-Methyl-1,3,4-thiadiazol-2-yl)thio]acetyl}morpholine](/img/structure/B2955813.png)

![2-({3-[2-(4-chlorophenyl)ethyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(3,5-dimethoxyphenyl)acetamide](/img/structure/B2955820.png)

![5,6-dichloro-N-cyclopentyl-N-[(furan-2-yl)methyl]pyridine-3-carboxamide](/img/structure/B2955821.png)

![N-{1-[4-(pyrrolidine-1-sulfonyl)benzoyl]azetidin-3-yl}pyrimidin-4-amine](/img/structure/B2955822.png)

![(R)-6-Bromo-4-methyl-4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one](/img/structure/B2955825.png)

![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-2,2-diphenyl-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2955829.png)